molecular formula C11H20N2O3 B13892156 tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate

tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate

Cat. No.: B13892156
M. Wt: 228.29 g/mol
InChI Key: OSAXWHKEQRUBFV-MRVPVSSYSA-N
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Description

“tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate” is a carbamate-protected amine derivative featuring a seven-membered azepane ring with a ketone group at the 2-position and a tert-butoxycarbonyl (Boc) group at the (4R)-configured nitrogen. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, ensuring selective reactivity . The compound’s structure combines conformational flexibility from the azepane ring with the steric bulk of the tert-butyl moiety, which may influence its solubility, stability, and intermolecular interactions.

The stereochemistry at the 4R position is critical, as enantiomeric purity often dictates pharmacological or material properties in related compounds .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-9(14)7-8/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t8-/m1/s1

InChI Key

OSAXWHKEQRUBFV-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCNC(=O)C1

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNC(=O)C1

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-Butyl N-[(4R)-2-oxoazepan-4-yl]carbamate

Detailed Synthetic Procedure from Patent CN102020589B

The most comprehensive preparation method is described in Chinese patent CN102020589B, which provides a multi-step synthesis of the (R)-configured tert-butyl carbamate derivative.

Step 1: Formation of Mixed Acid Anhydride
  • Starting material: N-BOC-D-Serine (tert-butyl N-[(2S)-2-amino-3-hydroxypropanoate]carbamate).
  • Reagent: Isobutyl chlorocarbonate (i-BuOCOCl).
  • Base: N-methylmorpholine (NMM) as acid binding agent.
  • Reaction: N-BOC-D-Serine reacts with isobutyl chlorocarbonate to form a mixed acid anhydride intermediate.
Step 2: Condensation with Benzylamine
  • Nucleophile: Benzylamine (PhCH2NH2).
  • Solvent: Anhydrous ethyl acetate.
  • Reaction: The mixed acid anhydride undergoes condensation with benzylamine to yield (R)-[1-(hydroxymethyl)-2-oxo-2-(phenylmethylamino)ethyl]-tert-butyl carbamate, which corresponds to this compound.
Step 3: Phase-Transfer Catalysis (PTC) Alkylation (Optional)
  • Catalyst: Tetrabutylammonium bromide (n-Bu4N+Br−).
  • Base: Potassium hydroxide (KOH) aqueous solution.
  • Alkylating agent: Methyl sulfate.
  • Solvent: Ethyl acetate.
  • Conditions: Reaction temperature controlled between -10 °C to 20 °C depending on scale and catalyst loading.
  • Outcome: Alkylation at the hydroxymethyl position to generate further derivatives, useful for subsequent transformations.

Reaction Conditions and Yields (From Embodiments in CN102020589B)

Embodiment Catalyst (g) Catalyst Molar Ratio (to Compound I) Methyl Sulfate (g) KOH (50%) (g) Temp. (°C) Yield (%)
4 3.0 ~0.05 109.5 97.33 -10 to 10 97
5 6.0 ~0.10 48.7 42.0 5 to 20 95
6 1.5 ~0.025 73.0 61.1 0 to 5 92.4
  • The reaction is initiated by dissolving the starting carbamate in ethyl acetate with the phase-transfer catalyst and methyl sulfate.
  • After the mixture becomes clear, the temperature is lowered, and KOH solution is added dropwise.
  • The reaction continues under controlled temperature for several hours.
  • Workup involves aqueous extraction with dilute HCl, sodium bicarbonate, and water washes.
  • Final product is isolated by solvent evaporation and crystallization with normal hexane.

Alternative Synthetic Insights from Related Compounds

Although direct preparation methods for this compound are limited, analogous carbamate preparations provide useful context:

  • Use of BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) coupling agents in DMF at room temperature for carbamate formation from amino acids.
  • Protection of amino groups with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine in dichloromethane.
  • Hydrogen chloride gas treatment in methanol for precursor modification before carbamate formation.

These methods emphasize the importance of mild conditions to preserve stereochemistry and achieve high yields.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%)
1 Mixed acid anhydride formation N-BOC-D-Serine + isobutyl chlorocarbonate + N-methylmorpholine Mixed acid anhydride intermediate Not specified
2 Condensation Mixed acid anhydride + benzylamine in ethyl acetate This compound (Compound I) Not specified
3 Phase-transfer catalyzed alkylation Compound I + methyl sulfate + KOH + tetrabutylammonium bromide in ethyl acetate Alkylated carbamate derivatives 92.4 - 97

Research Findings and Practical Considerations

  • The stereochemical purity of the (4R) isomer is critical for downstream pharmaceutical applications.
  • Use of N-BOC-D-Serine as a chiral starting material ensures enantiomeric control.
  • Phase-transfer catalysis enables efficient alkylation under mild conditions with high yields.
  • Temperature control during alkylation is essential to prevent side reactions.
  • Workup procedures involving sequential acid-base washes improve product purity.
  • Crystallization from hexane provides a convenient method for product isolation and purification.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(4R)-2-oxoazepan-4-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate is used as a protecting group for amines. It is also employed in the synthesis of various heterocyclic compounds .

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. It helps in understanding the interactions between enzymes and carbamate derivatives.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug intermediate. It is used in the synthesis of pharmaceuticals that target specific enzymes or receptors.

Industry: this compound is used in the production of agrochemicals and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in biochemical assays and drug development .

Comparison with Similar Compounds

Target Compound

  • Structure : 7-membered azepane ring with 2-oxo and Boc groups.

Similar Compounds

Piperidine Derivatives (6-membered rings): Example: tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 1434127-01-1) .

  • Example: tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate (CAS: 473838-71-0) .

Oxane/Tetrahydrofuran Derivatives (5-membered rings): Example: tert-butyl N-(4-cyanooxan-4-yl)carbamate (CAS: 1860028-25-6) .

  • Differences: Oxygen-containing ring enhances polarity; cyano group improves electrophilicity.

Substituent Effects

Ketone-Containing Derivatives

Target Compound: 2-oxo group on azepane. Role: Enhances hydrogen-bond acceptor capacity; may participate in keto-enol tautomerism.

Acyclic Analogs :

  • Example: tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate (CAS: 4261-80-7) .
  • Differences : Linear chain with cyclopropyl and ketone groups increases hydrophobicity and steric complexity.

Halogenated Derivatives

Fluorinated Piperidines :

  • Example: tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-48-0) .
  • Role : Fluorine’s electronegativity improves membrane permeability and metabolic stability.

Hydroxy-Substituted Derivatives

Cyclopentyl Analogs :

  • Example: tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8) .
  • Differences: Hydroxy group introduces hydrogen-bond donor capacity, enhancing solubility.

Stereochemical Considerations

  • Target Compound : 4R configuration ensures specific spatial orientation of the Boc group.
  • Comparison :
    • tert-butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate (CAS: 724787-35-3) : Stereochemistry at 3S and 4R positions alters binding affinity in chiral environments.
    • rac-tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate : Racemic mixtures may reduce efficacy compared to enantiopure forms.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Ring System Substituents Molecular Formula Key Features Reference
This compound Azepane 2-oxo, Boc C₁₁H₂₀N₂O₃ 7-membered ring, R-configuration
tert-butyl (3R,4R)-4-fluoropiperidin-3-ylcarbamate Piperidine F, Boc C₁₀H₁₉FN₂O₂ Fluorine enhances stability
tert-butyl N-(4-cyanooxan-4-yl)carbamate Oxane CN, Boc C₁₁H₁₈N₂O₃ Polar cyano group
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate Cyclopentane OH, Boc C₁₀H₁₉NO₃ Improved solubility

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